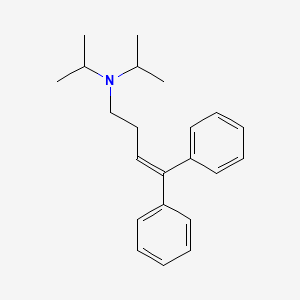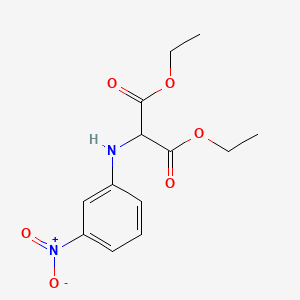
Diethyl (3-nitroanilino)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-nitroanilino)propanedioate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of a nitro group (-NO2) attached to the aniline ring and a propanedioate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-nitroanilino)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with 3-nitroaniline to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-nitroanilino)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-aminoanilino derivatives.
Reduction: Formation of diethyl propanedioic acid.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Diethyl (3-nitroanilino)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl (3-nitroanilino)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The ester moiety can be hydrolyzed to release active carboxylic acids that participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl (3-nitroanilino)propanedioate.
3-Nitroaniline: A starting material for the synthesis of this compound.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Propriétés
Numéro CAS |
61372-75-6 |
|---|---|
Formule moléculaire |
C13H16N2O6 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
diethyl 2-(3-nitroanilino)propanedioate |
InChI |
InChI=1S/C13H16N2O6/c1-3-20-12(16)11(13(17)21-4-2)14-9-6-5-7-10(8-9)15(18)19/h5-8,11,14H,3-4H2,1-2H3 |
Clé InChI |
ZUUJTDFLLPERJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



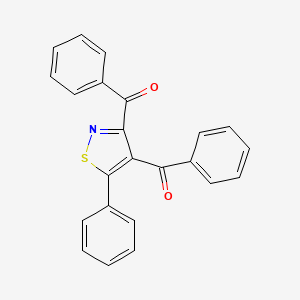
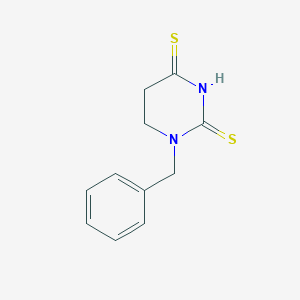

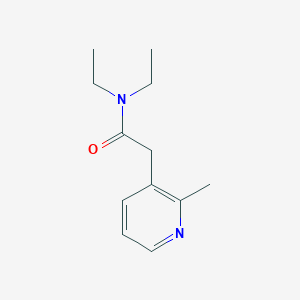
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
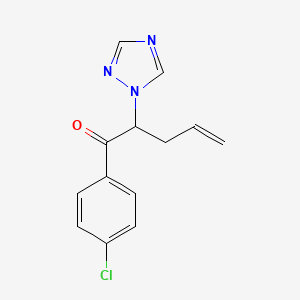
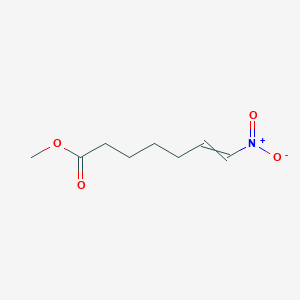

![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)

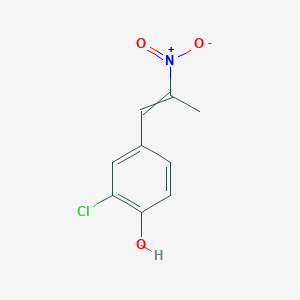
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
